1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 320421-84-9
VCID: VC5763726
InChI: InChI=1S/C11H14N4O2S3/c1-14-4-6-15(7-5-14)20(16,17)11-3-2-10(19-11)9-8-18-13-12-9/h2-3,8H,4-7H2,1H3
SMILES: CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Molecular Formula: C11H14N4O2S3
Molecular Weight: 330.44

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine

CAS No.: 320421-84-9

Cat. No.: VC5763726

Molecular Formula: C11H14N4O2S3

Molecular Weight: 330.44

* For research use only. Not for human or veterinary use.

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine - 320421-84-9

Specification

CAS No. 320421-84-9
Molecular Formula C11H14N4O2S3
Molecular Weight 330.44
IUPAC Name 4-[5-(4-methylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole
Standard InChI InChI=1S/C11H14N4O2S3/c1-14-4-6-15(7-5-14)20(16,17)11-3-2-10(19-11)9-8-18-13-12-9/h2-3,8H,4-7H2,1H3
Standard InChI Key AJOCKLBNRVGFTA-UHFFFAOYSA-N
SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3

Introduction

Chemical Structure and Properties

Structural Characterization

The compound’s IUPAC name, 4-[5-(4-methylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole, reflects its intricate architecture. Key features include:

  • A piperazine ring substituted at the 1-position with a methyl group.

  • A sulfonyl bridge linking the piperazine to a thiophene ring.

  • A 1,2,3-thiadiazole moiety fused to the thiophene at the 5-position .

The structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis, with the SMILES string CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3 providing a standardized representation.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H14N4O2S3\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_3
Molecular Weight330.44 g/mol
CAS Registry Number320421-84-9
Purity>90%
logP3.8677 (predicted)

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine involves multi-step reactions, typically beginning with the preparation of the thiadiazole and thienyl precursors. A general approach includes:

  • Thiadiazole Formation: Cyclization of thiosemicarbazides or oxidative coupling of thioamides to construct the 1,2,3-thiadiazole ring .

  • Thiophene Functionalization: Sulfonation of the thiophene ring at the 2-position using chlorosulfonic acid, followed by coupling with piperazine derivatives.

  • Piperazine Modification: Introduction of the methyl group via alkylation or reductive amination .

A representative protocol involves reacting 5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonyl chloride with 1-methylpiperazine in the presence of a base (e.g., triethylamine) to yield the target compound .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution on the thiophene and thiadiazole rings.

  • Yield Improvement: Multi-step syntheses often result in moderate yields (30–50%), necessitating purification via column chromatography .

Biological Activities and Mechanisms

Table 2: Biological Activities of Structural Analogs

CompoundActivity (IC50_{50})Target PathwaySource
5-(3-Indolyl)-1,3,4-thiadiazole12 µMTubulin polymerization
2-Amino-5-aryl-1,3,4-thiadiazole18 µMEGFR inhibition

Pharmacokinetic and Toxicological Considerations

ADME Properties

Predicted pharmacokinetic parameters include:

  • logP: 3.8677, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Polar Surface Area: 89.46 Ų, suggesting limited oral bioavailability due to high hydrogen-bonding capacity .

Toxicity Profiles

While in vivo toxicity data are absent, in vitro assays on related thiadiazoles show low cytotoxicity (LD50_{50} > 100 µM in HEK293 cells) . The methylpiperazine moiety may mitigate hepatotoxicity compared to unsubstituted analogs .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 1-Methyl-4-(1,3-thiazol-2-yl)piperazine: Lacks the sulfonyl-thienyl bridge, reducing antibacterial potency .

  • N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Shares the thiadiazole core but shows weaker kinase inhibition .

Functional Advantages

The sulfonyl-thienyl group in 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine enhances electron-withdrawing effects, stabilizing interactions with enzymatic targets like dihydrofolate reductase .

Future Directions and Applications

Therapeutic Development

  • Antimicrobial Agents: Optimization for Gram-negative pathogens resistant to β-lactams .

  • Oncology: Conjugation with antibody-drug conjugates (ADCs) for targeted delivery .

Synthetic Chemistry Innovations

  • Flow Chemistry: To improve yields and reduce reaction times .

  • C-H Activation: For direct functionalization of the thiadiazole ring .

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